三苯基(丙基)膦碘

概述

描述

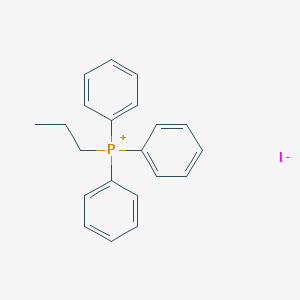

Triphenyl(propyl)phosphonium iodide is an organophosphorus compound characterized by the presence of a phosphonium ion bonded to three phenyl groups and one propyl group, with iodide as the counterion. This compound is known for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction.

科学研究应用

Triphenyl(propyl)phosphonium iodide has diverse applications in scientific research:

Organic Synthesis: Used as a precursor for the synthesis of ylides in the Wittig reaction, which is crucial for the formation of alkenes.

Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.

Material Science: Utilized in the preparation of polymer-supported phosphonium salts, which have applications in catalysis and material synthesis.

作用机制

Target of Action

Triphenyl(propyl)phosphonium iodide primarily targets the mitochondria . Mitochondria are known as the powerhouse of the cell, contributing significantly to cellular processes. The compound’s interaction with mitochondria is crucial for its mechanism of action .

Mode of Action

Triphenyl(propyl)phosphonium iodide is a delocalized lipophilic cation that gets easily accumulated via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This accumulation allows the compound to interact with its targets effectively .

Biochemical Pathways

It is known that the compound can influence mitochondrial respiration . This influence on mitochondrial respiration can lead to various downstream effects, impacting cellular processes .

Pharmacokinetics

Its lipophilic nature and ability to accumulate in cells suggest that it may have good bioavailability .

Result of Action

The result of Triphenyl(propyl)phosphonium iodide’s action can vary depending on the context. For instance, it has been shown to enhance the antiplatelet effect of the compound magnolol, leading to a decrease in platelet activity . .

Action Environment

The action, efficacy, and stability of Triphenyl(propyl)phosphonium iodide can be influenced by various environmental factors. For example, the compound’s accumulation in cells can be affected by the mitochondrial membrane potential, which can vary depending on the cellular environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

生化分析

Biochemical Properties

Triphenyl(propyl)phosphonium iodide has been found to interact with various biomolecules. For instance, it has been used as a stabilizer for the formation of palladium nanoparticles, which are applied as catalysts in biochemical reactions . The nature of these interactions is largely due to the phosphonium component of the compound, which can form stable complexes with various biomolecules .

Cellular Effects

The cellular effects of Triphenyl(propyl)phosphonium iodide are largely related to its interactions with mitochondria. It is a delocalized lipophilic cation that can easily accumulate in the mitochondria of cells due to the decreased mitochondrial membrane potential . This property allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Triphenyl(propyl)phosphonium iodide involves its interactions with biomolecules at the molecular level. For example, it can form stable complexes with biomolecules, leading to changes in gene expression . Additionally, it can influence enzyme activity, either through inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, Triphenyl(propyl)phosphonium iodide has been found to exhibit stability over time . Its effects on cellular function have been observed in both in vitro and in vivo studies, demonstrating its potential for long-term applications .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Triphenyl(propyl)phosphonium iodide in animal models are limited, it is known that the effects of phosphonium salts can vary with different dosages

Metabolic Pathways

Triphenyl(propyl)phosphonium iodide is involved in various metabolic pathways. It has been found to influence the process of energy production and metabolism, contributing to the attenuation of response to pro-apoptotic stimuli and increased ROS production .

Transport and Distribution

Triphenyl(propyl)phosphonium iodide is transported and distributed within cells and tissues due to its lipophilic nature. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Triphenyl(propyl)phosphonium iodide is primarily in the mitochondria of cells . This localization can affect its activity or function, potentially influencing various cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(propyl)phosphonium iodide typically involves the reaction of triphenylphosphine with 1-iodopropane. The reaction is carried out in an appropriate solvent such as toluene or xylene, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Ph3P+CH3CH2CH2I→Ph3P+CH2CH2CH3I−

Industrial Production Methods: In industrial settings, the production of triphenyl(propyl)phosphonium iodide may involve the use of microwave irradiation to accelerate the reaction. This method has been shown to produce high yields and purity of the desired product in a short amount of time .

化学反应分析

Types of Reactions: Triphenyl(propyl)phosphonium iodide primarily undergoes substitution reactions. One of the most notable reactions is the formation of ylides, which are intermediates in the Wittig reaction. The compound can also participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Wittig Reaction: Involves the reaction of the phosphonium ylide with aldehydes or ketones to form alkenes.

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution of the iodide ion.

Major Products:

Wittig Reaction: The major product is an alkene, along with triphenylphosphine oxide as a byproduct.

Nucleophilic Substitution: The major products depend on the nucleophile used but typically include substituted phosphonium salts.

相似化合物的比较

- Triphenylmethylphosphonium iodide

- Triphenylethylphosphonium iodide

- Triphenylbutylphosphonium iodide

Comparison: Triphenyl(propyl)phosphonium iodide is unique due to its specific propyl group, which influences its reactivity and the steric effects in reactions. Compared to triphenylmethylphosphonium iodide, the propyl derivative has a longer alkyl chain, which can affect the solubility and reaction kinetics. The ethyl and butyl derivatives have different chain lengths, which also impact their chemical behavior and applications.

生物活性

Triphenyl(propyl)phosphonium iodide (TPP-I) is an organophosphorus compound recognized for its unique biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the synthesis, biological mechanisms, and research findings related to TPP-I, supported by data tables and case studies.

1. Chemical Structure and Synthesis

Triphenyl(propyl)phosphonium iodide consists of a phosphonium ion attached to three phenyl groups and one propyl group, with iodide serving as the counterion. This compound is primarily synthesized through the reaction of triphenylphosphine with propyl iodide.

Synthesis Overview

- Reactants : Triphenylphosphine, Propyl iodide

- Reaction Type : Nucleophilic substitution

- Yield : Typically high, >90% under optimal conditions

TPP-I acts primarily as a delocalized lipophilic cation that accumulates in mitochondria due to its positive charge and hydrophobic nature. This accumulation leads to several cellular effects:

- Mitochondrial Targeting : TPP-I disrupts mitochondrial membrane potential, which is critical for ATP synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

- Inhibition of Mitochondrial Respiration : TPP-I has been shown to inhibit various respiratory chain complexes, affecting cellular energy metabolism.

3. Anticancer Activity

Recent studies have demonstrated the anticancer potential of TPP-I when conjugated with various pharmacophores. The following table summarizes key findings from research on its antiproliferative activity against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TPP-I + Polyalkoxybenzene | HCT-116 (Colon Cancer) | <10 | Inhibits DNA synthesis and mitochondrial function |

| TPP-I + Dodecyl Chain | MCF-7 (Breast Cancer) | 0.25 | Disrupts mitochondrial bioenergetics |

| TPP-I Alone | A549 (Lung Cancer) | 20 | Induces oxidative stress |

The presence of hydrophobic chains significantly enhances the cytotoxicity of TPP-I derivatives against cancer cells while sparing non-malignant cells, highlighting the importance of structural modifications for improved selectivity and potency .

4. Antimicrobial Activity

TPP-I has also been investigated for its antibacterial properties, particularly against multidrug-resistant (MDR) bacteria. The following table summarizes findings from studies evaluating its efficacy.

| TPP Derivative | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| CFX-Amide-TPP | MRSA 5016 | 1.39 | Excellent inhibition |

| CFX-Ester-TPP | MRSA 3416 | 89.02 | Moderate inhibition |

| Non-Derivatized CFX | MRSA | 128 | Poor activity |

The TPP-conjugated derivatives showed significantly improved antibacterial activity compared to their non-derivatized counterparts, effectively disrupting bacterial membranes and inhibiting efflux pumps .

5. Case Studies

A notable study explored the use of TPP-I in combination with known antibiotics against MDR strains of Staphylococcus aureus. The results indicated that TPP conjugation enhanced the antibiotics' efficacy by improving membrane permeability and targeting mechanisms specific to bacterial cells . Another investigation demonstrated that TPP derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells, a crucial factor in cancer therapeutics .

属性

IUPAC Name |

triphenyl(propyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNQDJZRGAOBPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450681 | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14350-50-6 | |

| Record name | Phosphonium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper describes the synthesis of a complex bismuth compound. What is the role of Triphenyl(propyl)phosphonium iodide in this synthesis?

A1: Triphenyl(propyl)phosphonium iodide acts as a cation source in the synthesis of the complex bismuth compound, [Ph3PrP]4+[Bi4I16]4− []. Essentially, it provides the [Ph3PrP]+ cation which then associates with the [Bi4I16]4− anion formed from bismuth iodide. This type of reaction highlights the compound's potential use in synthesizing complex metal-halide frameworks, which can have applications in areas like materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。